N,N'-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide]
Description
N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] is a complex organic compound characterized by its unique molecular structure. This compound falls under the category of bis-amides, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Properties
CAS No. |
61797-76-0 |
|---|---|
Molecular Formula |
C38H72N2O4 |
Molecular Weight |
621.0 g/mol |
IUPAC Name |
N-(3-butoxypropyl)-N-[2-[3-butoxypropyl(undec-10-enoyl)amino]ethyl]undec-10-enamide |
InChI |
InChI=1S/C38H72N2O4/c1-5-9-13-15-17-19-21-23-27-37(41)39(29-25-35-43-33-11-7-3)31-32-40(30-26-36-44-34-12-8-4)38(42)28-24-22-20-18-16-14-10-6-2/h5-6H,1-2,7-36H2,3-4H3 |
InChI Key |
XCSLJWWDZJNIFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCN(CCN(CCCOCCCC)C(=O)CCCCCCCCC=C)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] typically involves the reaction of ethane-1,2-diamine with 3-butoxypropylamine and undec-10-enoic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the bis-amide bond. The reaction mixture is usually heated to a specific temperature and maintained for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an antimicrobial and antileishmanial agent.
Medicine: Investigated for its potential therapeutic effects in treating parasitic infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. Molecular docking studies have shown that the compound can effectively bind to the active site of enzymes involved in redox metabolism .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Ethane-1,2-diyl)bis(3-oxobutanamide)
Uniqueness
N,N’-(Ethane-1,2-diyl)bis[N-(3-butoxypropyl)undec-10-enamide] stands out due to its unique butoxypropyl and undec-10-enamide groups, which confer distinct chemical and biological properties. These structural features make it particularly effective in specific applications, such as antimicrobial activity and catalysis .
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